REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=[CH:9][O:10]C)=[CH:6][CH:5]=[CH:4][N:3]=1>C(O)=O>[Br:1][C:2]1[C:7]([CH2:8][CH:9]=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C=COC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 16 hours and at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of formic acid was removed
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 864 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |